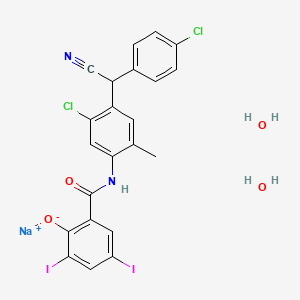

Closantel sodium dihydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]carbamoyl]-4,6-diiodophenolate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2I2N2O2.Na.2H2O/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29;;;/h2-9,17,29H,1H3,(H,28,30);;2*1H2/q;+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXWZVWDMPUFBW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)[O-])Cl)C(C#N)C3=CC=C(C=C3)Cl.O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2I2N2NaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Closantel Sodium Dihydrate in Parasites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Closantel (B1026), a salicylanilide (B1680751) anthelmintic, is a potent therapeutic agent against a range of parasitic helminths, particularly blood-feeding species such as Fasciola hepatica and Haemonchus contortus. Its efficacy is primarily attributed to its role as a protonophore, leading to the uncoupling of oxidative phosphorylation in parasite mitochondria. This disruption of the mitochondrial proton gradient inhibits ATP synthesis, culminating in a catastrophic energy deficit, paralysis, and eventual death of the parasite. This technical guide provides a comprehensive overview of the molecular mechanisms of action of closantel, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and experimental workflows.

Core Mechanism of Action: Uncoupling of Oxidativ e Phosphorylation

The principal mechanism of action of closantel is the disruption of cellular energy metabolism through the uncoupling of oxidative phosphorylation in the mitochondria of susceptible parasites.[1][2][3][4] Closantel, being a lipophilic weak acid, acts as a protonophore, shuttling protons across the inner mitochondrial membrane, thereby dissipating the crucial proton gradient generated by the electron transport chain.[5] This proton motive force is essential for driving the synthesis of ATP by ATP synthase. By collapsing this gradient, closantel effectively decouples electron transport from ATP production, leading to a rapid depletion of the parasite's primary energy currency.[1][6]

The consequences of this energy crisis are severe and multifaceted, leading to the impairment of numerous vital cellular processes that are dependent on ATP, including motility, ion transport, and maintenance of cellular integrity.[2][3] This ultimately results in spastic paralysis and death of the parasite.[7]

Visualization of the Uncoupling Mechanism

The following diagram illustrates the action of closantel as a protonophore in the parasite mitochondrion.

Secondary Mechanisms of Action

While the uncoupling of oxidative phosphorylation is the primary mode of action, other mechanisms contribute to closantel's anthelmintic activity.

Inhibition of Chitinase (B1577495)

In some nematodes, such as Onchocerca volvulus, closantel has been shown to inhibit chitinase activity.[6][8] Chitinases are crucial enzymes involved in the molting process of nematode larvae. By inhibiting this enzyme, closantel can disrupt larval development, preventing them from maturing into infective adult forms.[8] This dual action of energy disruption and molting inhibition highlights the versatility of closantel against certain parasites.[6]

Disruption of Ion and Fluid Transport

The depletion of ATP due to the uncoupling of oxidative phosphorylation has a direct impact on ion transport mechanisms within the parasite, which are heavily reliant on ATP-powered pumps.[2][3] This disruption of ion homeostasis can lead to fluid imbalances and contribute to the overall pathology observed in treated parasites.[1] Ultrastructural studies have revealed vesicle formation and prominent basal channels in the intestine of Haemonchus contortus following closantel treatment, suggesting an effect on fluid and ion transport processes.[1]

Quantitative Data on Closantel's Effects

The following tables summarize the available quantitative data on the efficacy and biochemical effects of closantel on various parasites.

| Parameter | Parasite | Value | Reference |

| IC50 (Respiratory Control Index) | Isolated Rat Liver Mitochondria | 0.9 µM | [9] |

| ATP Reduction | Haemonchus contortus (adult) | ATP levels reduced by >1 µM closantel | [9] |

| Molting Inhibition | Onchocerca volvulus (L3 to L4 larvae) | 97.6% inhibition at 100 µM | [8][10] |

| Efficacy (Fecal Egg Count Reduction) | Fasciola hepatica in cattle | 72% - 97% (topical) | [11] |

| Efficacy (Worm Burden Reduction) | Zygocotyle lunata in mice | Significant reduction with 50 mg/kg single dose | [12] |

| Efficacy (Worm Burden Reduction) | Fasciola hepatica (immature, 6-8 weeks) in sheep | 70.3% - 96.5% | [13] |

Detailed Experimental Protocols

While specific, detailed protocols for the use of closantel in parasite-specific assays are not always available in the literature, the following sections outline the general methodologies for the key experiments cited in the study of closantel's mechanism of action.

Measurement of Mitochondrial Respiration and Uncoupling

Objective: To determine the effect of closantel on mitochondrial oxygen consumption and the coupling of respiration to ATP synthesis.

General Protocol:

-

Isolation of Mitochondria:

-

Isolate mitochondria from parasite tissue (e.g., Fasciola hepatica) or a model organism (e.g., rat liver) through differential centrifugation.

-

The tissue is homogenized in an ice-cold isolation buffer, followed by a series of centrifugation steps to pellet and purify the mitochondrial fraction.

-

-

Oxygen Consumption Measurement:

-

Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption rates.

-

Suspend the isolated mitochondria in a respiration medium.

-

Add substrates for the electron transport chain (e.g., glutamate, malate, succinate).

-

Measure the basal respiration rate (State 2).

-

Add ADP to stimulate ATP synthesis and measure the active respiration rate (State 3).

-

Add an ATP synthase inhibitor (e.g., oligomycin) to measure the leak respiration rate (State 4).

-

Titrate closantel into the chamber and measure the resulting changes in oxygen consumption. An increase in State 4 respiration without the addition of ADP is indicative of uncoupling.

-

The Respiratory Control Ratio (RCR = State 3 / State 4) is calculated to quantify the degree of coupling. A decrease in RCR in the presence of closantel indicates uncoupling activity.

-

In Vitro Motility Assay

Objective: To quantify the effect of closantel on the motility of parasitic worms.

General Protocol:

-

Parasite Collection:

-

Collect adult or larval stages of the target parasite (e.g., Haemonchus contortus or Fasciola hepatica) from an infected host or from in vitro culture.

-

Wash the parasites in a suitable buffer or culture medium.

-

-

Assay Setup:

-

Place individual or small groups of parasites in the wells of a multi-well plate containing culture medium.

-

Add various concentrations of closantel (and a vehicle control) to the wells.

-

-

Motility Assessment:

-

Incubate the plates at a physiological temperature (e.g., 37°C).

-

At specific time points, assess the motility of the parasites. This can be done visually using a scoring system (e.g., from 0 for no movement to 3 for vigorous movement) or using an automated motility tracking system.

-

Record the time to paralysis or the percentage of motile worms at each concentration.

-

Chitinase Inhibition Assay

Objective: To determine the inhibitory effect of closantel on the activity of parasite chitinase.

General Protocol:

-

Enzyme and Substrate Preparation:

-

Obtain or purify the target chitinase from the parasite of interest (e.g., Onchocerca volvulus).

-

Prepare a solution of a chromogenic or fluorogenic chitinase substrate.

-

-

Inhibition Assay:

-

In a microplate, combine the chitinase enzyme with various concentrations of closantel (and a control).

-

Pre-incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate.

-

Incubate at the optimal temperature for the enzyme.

-

Stop the reaction and measure the product formation using a spectrophotometer or fluorometer.

-

Calculate the percentage of inhibition and determine the IC50 value of closantel.

-

Electron Microscopy of Parasite Ultrastructure

Objective: To visualize the ultrastructural changes in parasite cells, particularly mitochondria, following treatment with closantel.

General Protocol:

-

Parasite Treatment and Fixation:

-

Treat parasites with closantel in vivo or in vitro.

-

At various time points, collect the parasites and fix them in a suitable fixative for electron microscopy (e.g., glutaraldehyde).

-

-

Sample Processing:

-

Post-fix the samples in osmium tetroxide.

-

Dehydrate the samples through a series of ethanol (B145695) concentrations.

-

Embed the samples in resin.

-

-

Sectioning and Imaging:

-

Cut ultra-thin sections of the embedded samples using an ultramicrotome.

-

Mount the sections on grids and stain them with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate).

-

Examine the sections using a transmission electron microscope (TEM) and capture images of the parasite's ultrastructure, focusing on changes in mitochondria, tegument, and other organelles.[1][3]

-

Conclusion

The primary mechanism of action of closantel sodium dihydrate in susceptible parasites is the uncoupling of oxidative phosphorylation, leading to a fatal energy crisis. This is achieved through its function as a protonophore, dissipating the mitochondrial proton gradient essential for ATP synthesis. Secondary mechanisms, including the inhibition of chitinase in certain nematodes and the disruption of ion and fluid balance, further contribute to its potent anthelmintic activity. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to understand and exploit the unique biochemical vulnerabilities of parasites. Further research to elucidate the precise molecular interactions of closantel with its targets and to develop more detailed parasite-specific experimental protocols will be invaluable for the future of anthelmintic drug discovery and the management of drug resistance.

References

- 1. The effects of closantel treatment on the ultrastructure of Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An in vitro assay utilising parasitic larval Haemonchus contortus to detect resistance to closantel and other anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of the hydrogen ionophore closantel upon the pharmacology and ultrastructure of the adult liver fluke Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Commentary: Closantel – A lesser-known evil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a family of species-selective complex I inhibitors as potential anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. pnas.org [pnas.org]

- 9. Comparative in vitro effects of closantel and selected beta-ketoamide anthelmintics on a gastrointestinal nematode and vertebrate liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. First report of closantel treatment failure against Fasciola hepatica in cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Zygocotyle lunata as a model for in vivo screening of anthelmintic activity against paramphistomes: Evaluation of efficacy of praziquantel, albendazole and closantel in experimentally infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Flukicidal action of closantel against immature and mature Fasciola hepatica in experimentally infected rats and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathways Affected by Closantel Sodium Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Closantel (B1026), a halogenated salicylanilide (B1680751) anthelmintic, is a vital compound in veterinary medicine for combating parasitic infections, particularly from liver flukes like Fasciola hepatica and blood-sucking nematodes such as Haemonchus contortus.[1][2] Its efficacy is rooted in its ability to disrupt critical biochemical pathways within the parasite, leading to energy depletion and eventual paralysis and death.[2][3] This technical guide provides a comprehensive overview of the core biochemical pathways affected by closantel sodium dihydrate, presenting quantitative data, detailed experimental protocols, and visual representations of the key mechanisms.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary and most well-documented mechanism of action for closantel is the uncoupling of oxidative phosphorylation in the mitochondria of parasites.[1][2][4] As a protonophore, closantel disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of adenosine (B11128) triphosphate (ATP) by ATP synthase.[1] This uncoupling leads to a rapid decline in cellular ATP levels, starving the parasite of the energy required for vital functions like motility and nutrient transport.[2][3]

Key Enzymes and Processes Affected:

-

Succinate (B1194679) Dehydrogenase and Fumarate (B1241708) Reductase: While direct quantitative inhibition data for closantel on these specific enzymes is not extensively available in the public domain, studies suggest that salicylanilides, including closantel, may suppress the activity of succinate dehydrogenase and fumarate reductase, which are key enzymes in the electron transport chain.[5]

-

ATP Synthesis: The disruption of the proton gradient directly inhibits ATP synthase, leading to a significant reduction in ATP production.[1][2]

Quantitative Data on Oxidative Phosphorylation Uncoupling

| Parameter | Organism/System | Concentration | Effect | Reference |

| ATP Levels | Chang Liver Cells | ≥ 1 µM (3-hour exposure) | Reduction in ATP levels | [6] |

| Respiratory Control Index Inhibition (50%) | Isolated Rat Liver Mitochondria (with glutamate (B1630785) or succinate as substrate) | 0.9 µM | Uncoupling of oxidative phosphorylation | [6] |

Diagram of Oxidative Phosphorylation Uncoupling by Closantel

Caption: Closantel acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane.

Secondary Mechanism: Inhibition of Chitinase (B1577495) Activity

In addition to its primary effect on energy metabolism, closantel has been shown to inhibit chitinase activity in certain parasitic nematodes, such as Onchocerca volvulus.[1][7][8] Chitinase is a crucial enzyme involved in the molting process of nematode larvae.[1] By inhibiting this enzyme, closantel can disrupt larval development, preventing their maturation into infective adult forms.[1]

Quantitative Data on Chitinase Inhibition

| Parameter | Organism | IC50 | Reference |

| Chitinase Inhibition | Onchocerca volvulus | 5.8 ± 0.3 µM | [7] |

Diagram of Chitinase Inhibition by Closantel

Caption: Closantel inhibits the enzymatic activity of chitinase, disrupting chitin metabolism.

Effects on Carbohydrate Metabolism

Potential Interaction with Arachidonic Acid Metabolism and Prostaglandin (B15479496) D2 Synthase

While the primary mechanisms of closantel are well-established, some research suggests potential interactions with other biochemical pathways, including arachidonic acid metabolism. Prostaglandin D2 (PGD2) is a product of the arachidonic acid cascade and is synthesized by prostaglandin D2 synthase.[9] Although direct inhibitory effects of closantel on prostaglandin D2 synthase have not been definitively quantified, alterations in inflammatory pathways and ion transport have been noted, which could be indirectly linked to this pathway.[2] Further research is required to fully elucidate the direct or indirect effects of closantel on this pathway in parasites.

Diagram of the Arachidonic Acid Cascade

Caption: Overview of the synthesis of Prostaglandin D2 from arachidonic acid.

Experimental Protocols

ATP Bioluminescence Assay for Viability Testing in Haemonchus contortus

This protocol is adapted from a method developed for assessing the viability of H. contortus adults and larvae based on their ATP content.[3]

Materials:

-

Haemonchus contortus worms (adults or exsheathed third-stage larvae)

-

Tris-EDTA buffer

-

Ethanol-EDTA solution

-

ATP standard solution

-

Luciferase-based ATP detection reagent (e.g., CellTiter-Glo®)

-

Black 96-well microplates

-

Luminometer

Procedure:

-

Sample Preparation:

-

Wash worms and resuspend in a suitable buffer.

-

Homogenize the worms to release intracellular ATP.

-

Centrifuge the homogenate and collect the supernatant containing ATP.

-

-

ATP Measurement:

-

Prepare a standard curve of known ATP concentrations.

-

In a black 96-well plate, add a specific volume of the worm supernatant or ATP standard.

-

Add the luciferase-based ATP detection reagent to each well.

-

Incubate for a short period at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the ATP concentration in the worm samples by comparing their luminescence to the ATP standard curve.

-

Normalize the ATP content to the total protein concentration of the sample to account for variations in worm size and number.

-

Workflow for ATP Bioluminescence Assay

Caption: A streamlined workflow for quantifying ATP levels in parasitic worms.

In Vitro Chitinase Inhibition Assay

This is a general protocol for determining the inhibitory effect of a compound on chitinase activity.

Materials:

-

Purified chitinase enzyme (e.g., from Onchocerca volvulus)

-

Fluorogenic chitinase substrate (e.g., 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside)

-

Assay buffer (e.g., sodium phosphate (B84403) buffer, pH 6.0)

-

This compound or other test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Assay Setup:

-

In a 96-well plate, add a small volume of the test compound at various concentrations.

-

Add the purified chitinase enzyme to each well and incubate for a short period to allow for inhibitor binding.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Incubate the plate at an optimal temperature (e.g., 37°C) for a defined period.

-

-

Fluorescence Measurement:

-

Stop the reaction (e.g., by adding a high pH stop solution).

-

Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Workflow for Chitinase Inhibition Assay

References

- 1. Dual Protonophore–Chitinase Inhibitors Dramatically Affect O. volvulus Molting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fasciola hepatica: Histological changes in the somatic and reproductive tissues of liver fluke following closantel treatment of experimentally-infected sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fasciola hepatica: a comparative survey of adult fluke resistance to triclabendazole, nitroxynil and closantel on selected upland and lowland sheep farms in Northern Ireland using faecal egg counting, coproantigen ELISA testing and fluke histology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The fumarate reductase system as a site of anthelmintic attack in Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stage-specific isoforms of Ascaris suum complex. II: The fumarate reductase of the parasitic adult and the succinate dehydrogenase of free-living larvae share a common iron-sulfur subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of Closantel Sodium Dihydrate in Helminths: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Closantel (B1026), a salicylanilide (B1680751) anthelmintic, is a vital component in the control of parasitic helminths in veterinary medicine, particularly against trematodes like Fasciola hepatica and certain nematodes such as Haemonchus contortus. Its efficacy is primarily attributed to the disruption of energy metabolism within the parasite. This technical guide provides a comprehensive overview of the molecular targets of closantel in helminths, detailing its primary mechanism of action and putative secondary targets. Quantitative data from various studies are summarized, and methodologies for key experiments are described to facilitate further research and drug development.

Primary Molecular Target: Uncoupling of Oxidative Phosphorylation

The principal mechanism of action of closantel is the uncoupling of oxidative phosphorylation in the mitochondria of helminths.[1][2][3] As a protonophore, closantel disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of adenosine (B11128) triphosphate (ATP) by ATP synthase.[2][3] This leads to a rapid depletion of the parasite's energy reserves, impairing vital processes such as motility and ultimately causing paralysis and death.[1][4]

Ultrastructural studies on Haemonchus contortus treated with closantel have revealed significant morphological changes in their mitochondria, which appear more electron-dense and have swollen cristae, providing physical evidence of mitochondrial disruption.[1]

Signaling Pathway of Oxidative Phosphorylation Uncoupling by Closantel

The following diagram illustrates the effect of closantel on the mitochondrial electron transport chain and ATP synthesis.

Secondary and Putative Molecular Targets

While the uncoupling of oxidative phosphorylation is the primary mode of action, research suggests that closantel may have other molecular targets within helminths.

Chitinase (B1577495) Inhibition

Closantel has been identified as a potent and specific inhibitor of chitinase in the filarial nematode Onchocerca volvulus (OvCHT1).[5][6] Chitinases are crucial enzymes for processes like molting and egg-hatching in nematodes.[5] The inhibition of this enzyme by closantel presents a secondary mechanism that could contribute to its anthelmintic activity, particularly against nematodes.

Fumarate (B1241708) Reductase

Phosphoglycerate Kinase

Phosphoglycerate kinase is an essential enzyme in the glycolytic pathway. Although some anthelmintics are known to target this enzyme, direct evidence and quantitative data for the inhibition of helminth phosphoglycerate kinase by closantel are currently lacking in the available scientific literature.

Quantitative Data on Closantel's Activity

The following tables summarize the available quantitative data on the efficacy and molecular interactions of closantel.

| Parameter | Organism/System | Value | Reference(s) |

| IC50 (Respiratory Control Index) | Isolated Rat Liver Mitochondria | 0.9 µM | [4] |

| Concentration for ATP Reduction | Vertebrate Liver Cell Line (Chang) | ≥ 1 µM | [4] |

| IC50 (Chitinase Inhibition) | Onchocerca volvulus (OvCHT1) | 5.8 ± 0.3 µM | [5] |

| Helminth Species | Host | Dose | Efficacy (%) | Reference(s) |

| Haemonchus contortus (Benzimidazole-resistant) | Sheep | 10 mg/kg | 91.24 - 98.23 | [2] |

| Haemonchus contortus | Goats | 5.0 mg/kg (s.c.) | 100 | [9] |

| Haemonchus contortus | Goats | 10.0 mg/kg (oral) | 99.2 | [9] |

| Fasciola hepatica | Cattle | 20 mg/kg (topical) | 72 - 97 | [10] |

| Fasciola hepatica (adult) | Sheep | 10 mg/kg (oral) | 100 |

Detailed Experimental Protocols

Measurement of ATP Levels in Helminths

This protocol is adapted from a study on Haemonchus contortus.[11][12]

Objective: To quantify the effect of closantel on ATP levels in helminths.

Workflow:

Materials:

-

Live helminths (e.g., adult H. contortus)

-

Culture medium

-

Closantel sodium dihydrate

-

Lysis buffer

-

Bicinchoninic acid (BCA) protein assay kit

-

ATP bioluminescence assay kit (e.g., luciferin-luciferase based)

-

Microplate reader (for absorbance and luminescence)

Procedure:

-

Helminth Culture and Exposure: Culture adult helminths in a suitable medium. Expose the worms to various concentrations of closantel for different time periods. Include a control group with no closantel.

-

Lysis: After exposure, wash the worms to remove residual drug and lyse them using an appropriate lysis buffer to release intracellular contents.

-

Protein Quantification: Determine the total protein concentration in the lysate using a BCA assay. This is for normalization of the ATP content.

-

ATP Quantification: Use a bioluminescence-based ATP assay to measure the ATP concentration in the lysate. The light produced is proportional to the amount of ATP.

-

Data Normalization and Analysis: Normalize the ATP concentration to the total protein concentration for each sample. Compare the ATP levels in the closantel-treated groups to the control group to determine the dose- and time-dependent effects of the drug.

Chitinase Inhibition Assay

This protocol is based on general enzymatic assays for chitinase inhibitors.

Objective: To determine the inhibitory effect of closantel on helminth chitinase activity.

Workflow:

Materials:

-

Purified helminth chitinase (e.g., recombinant OvCHT1)

-

Fluorogenic chitinase substrate (e.g., 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside)

-

Assay buffer

-

This compound (and other test compounds)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the chitinase enzyme, the fluorogenic substrate, and various concentrations of closantel in the assay buffer.

-

Pre-incubation: In a 96-well plate, pre-incubate the chitinase enzyme with different concentrations of closantel for a set period to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific time.

-

Fluorescence Measurement: Measure the fluorescence intensity, which corresponds to the amount of product formed.

-

Data Analysis: Calculate the percentage of inhibition for each closantel concentration relative to a control with no inhibitor. Determine the IC50 value, which is the concentration of closantel required to inhibit 50% of the enzyme's activity.

Conclusion and Future Directions

The primary molecular target of closantel in helminths is unequivocally the uncoupling of mitochondrial oxidative phosphorylation, leading to a fatal energy crisis in the parasite. A secondary target, chitinase, has been identified in Onchocerca volvulus, suggesting a multi-faceted mode of action in some nematodes. While the effects on other potential targets like fumarate reductase and phosphoglycerate kinase are plausible, they remain to be substantiated with direct quantitative evidence in helminths.

For future research, a key focus should be on isolating functional mitochondria from susceptible helminths like Fasciola hepatica and Haemonchus contortus to directly quantify the uncoupling effect of closantel and determine a helminth-specific IC50 value. Furthermore, enzymatic assays with purified fumarate reductase and phosphoglycerate kinase from these parasites are necessary to confirm or rule out their roles as secondary targets. A deeper understanding of these molecular interactions will be invaluable for the development of new anthelmintics and for managing the growing threat of drug resistance.

References

- 1. The effects of closantel treatment on the ultrastructure of Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of closantel against benzimidazole resistant Haemonchus contortus infection in sheep [arccjournals.com]

- 3. Rafoxanide and Closantel Inhibit SPAK and OSR1 Kinases by Binding to a Highly Conserved Allosteric Site on Their C-terminal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative in vitro effects of closantel and selected beta-ketoamide anthelmintics on a gastrointestinal nematode and vertebrate liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual Protonophore–Chitinase Inhibitors Dramatically Affect O. volvulus Molting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A computational analysis of the binding mode of closantel as inhibitor of the Onchocerca volvulus chitinase: insights on macrofilaricidal drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The fumarate reductase reaction of Haemonchus contortus and the mode of action of some anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Observations on the fumarate reductase system in Haemonchus contortus and their relevance to anthelmintic resistance and to strain variations of energy metabolism | Scilit [scilit.com]

- 9. Control of haemonchosis in Malaysian goats with closantel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. First report of closantel treatment failure against Fasciola hepatica in cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Closantel Sodium Dihydrate as an Uncoupler of Oxidative Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Closantel (B1026), a halogenated salicylanilide (B1680751), is a potent anthelmintic agent widely utilized in veterinary medicine.[1][2] Its primary mechanism of action lies in its ability to function as an uncoupler of oxidative phosphorylation, a critical process for cellular energy production.[1][3] By disrupting the proton gradient across the inner mitochondrial membrane, closantel effectively inhibits the synthesis of adenosine (B11128) triphosphate (ATP), leading to the eventual demise of susceptible parasites.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning closantel's uncoupling activity, detailed experimental protocols for its characterization, and a summary of key quantitative data.

Introduction: The Role of Closantel in Bioenergetics

Closantel sodium dihydrate is a synthetic compound belonging to the salicylanilide class of anthelmintics.[1] It is particularly effective against parasites that are highly dependent on aerobic respiration, such as the liver fluke Fasciola hepatica and the hematophagous nematode Haemonchus contortus.[4][5] The lipophilic nature of closantel allows it to readily traverse cellular and mitochondrial membranes.

The fundamental process targeted by closantel is oxidative phosphorylation, the primary pathway for ATP production in aerobic organisms. This process involves the transfer of electrons through the electron transport chain (ETC) located in the inner mitochondrial membrane. The energy released during electron transport is used to pump protons from the mitochondrial matrix to the intermembrane space, generating an electrochemical gradient known as the proton-motive force. This force drives the synthesis of ATP by the F1Fo-ATP synthase complex as protons flow back into the matrix.

Closantel acts as a protonophore, a molecule that creates an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing the ATP synthase.[1] This dissipation of the proton gradient uncouples electron transport from ATP synthesis. Consequently, the energy generated by the ETC is released as heat, and the parasite is starved of the energy required for essential life processes, leading to paralysis and death.[1]

Mechanism of Action: A Molecular Perspective

The uncoupling activity of closantel is attributed to its chemical structure, which features a weakly acidic hydroxyl group and a bulky, lipophilic backbone. This allows the molecule to become protonated in the acidic intermembrane space, traverse the inner mitochondrial membrane, and release its proton into the more alkaline mitochondrial matrix. This cyclical transport of protons effectively short-circuits the mitochondrial energy-transducing machinery.

The consequences of this uncoupling are multifaceted:

-

Depletion of ATP: The most immediate effect is a drastic reduction in the cellular ATP pool. This impacts all energy-dependent processes, including muscle contraction, nutrient transport, and macromolecular synthesis.

-

Increased Oxygen Consumption: In an attempt to compensate for the reduced ATP yield, the electron transport chain works at an accelerated rate, leading to an increase in oxygen consumption.

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The influx of protons dissipates the electrochemical gradient, leading to a decrease in the mitochondrial membrane potential.

-

Ultrastructural Damage: Prolonged exposure to closantel can lead to observable damage to the mitochondria, including swelling of the cristae.[6]

Signaling Pathway of Oxidative Phosphorylation Uncoupling by Closantel

Caption: Mechanism of closantel as a protonophore, shuttling protons across the inner mitochondrial membrane.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and uncoupling activity of closantel.

Table 1: In Vitro Efficacy and Uncoupling Activity of Closantel

| Parameter | Organism/System | Value | Reference |

| IC50 (Respiratory Control Index) | Isolated Rat Liver Mitochondria | 0.9 µM | [7] |

| ATP Level Reduction | Chang Liver Cells (after 3h exposure) | ≥ 1 µM | [7] |

| LD50 (Ovicidal Activity) | Rumen Fluke Eggs | 80 µg/mL (0.12 mM) | [8] |

Table 2: In Vivo Efficacy and Dosage of Closantel

| Parameter | Animal | Dosage | Efficacy | Reference |

| Therapeutic Dose (Oral) | Sheep | 10 mg/kg | 91.24-98.23% against H. contortus | [9] |

| Therapeutic Dose (Oral) | Goats | 10 mg/kg | 80.3-97.8% against F. hepatica | [10] |

| Treatment Failure | Cattle (Topical) | 20 mg/kg | 0-72% against F. hepatica | [5] |

| Plasma Half-life | Sheep | 10 mg/kg (oral) | 2-3 weeks | [11] |

| Plasma Half-life | Goats | 7.5 mg/kg (intraruminal) | 4.7 days | [12] |

Table 3: Toxicological Data for Closantel

| Parameter | Animal | Value | Reference |

| Lethal Dose (Oral) | Rats | 342 mg/kg | [1] |

| Lethal Dose (Subcutaneous) | Rats | 67 mg/kg | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the uncoupling activity of closantel.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle: The lipophilic cationic dye JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) is a ratiometric fluorescent probe that accumulates in mitochondria in a potential-dependent manner. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that emit red fluorescence. In mitochondria with a depolarized membrane, JC-1 exists as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Materials:

-

JC-1 dye stock solution (e.g., 5 mg/mL in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of closantel for the desired duration. Include a positive control for depolarization (e.g., FCCP or CCCP) and a vehicle control.

-

Prepare a fresh JC-1 staining solution (typically 1-10 µg/mL in pre-warmed cell culture medium).

-

Remove the treatment medium from the wells and wash the cells once with warm PBS.

-

Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

-

Remove the staining solution and wash the cells twice with warm PBS.

-

Add fresh PBS or culture medium to the wells.

-

Measure the fluorescence intensity using a microplate reader. Read the red fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~595 nm. Read the green fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in closantel-treated cells compared to the control indicates a loss of mitochondrial membrane potential.

Experimental Workflow for JC-1 Assay

Caption: Step-by-step workflow for the JC-1 mitochondrial membrane potential assay.

Measurement of ATP Synthesis using a Luciferase-Based Assay

Principle: This assay quantifies ATP levels based on the ATP-dependent oxidation of luciferin (B1168401) by the enzyme luciferase, which produces a luminescent signal directly proportional to the ATP concentration. By measuring ATP levels in cells or isolated mitochondria after treatment with closantel, the inhibitory effect on ATP synthesis can be determined.

Materials:

-

Luciferase-based ATP assay kit (containing luciferase, luciferin, and a suitable buffer)

-

Luminometer

-

White, opaque 96-well plates

-

Cell lysis buffer (if measuring intracellular ATP)

-

Mitochondria isolation buffer (if using isolated mitochondria)

Procedure (for Intracellular ATP):

-

Seed cells in a white, opaque 96-well plate and treat with closantel as described for the JC-1 assay.

-

At the end of the treatment period, remove the medium and add cell lysis buffer to each well.

-

Incubate for a short period to ensure complete cell lysis and release of ATP.

-

Prepare the luciferase reagent according to the kit manufacturer's instructions.

-

Add the luciferase reagent to each well.

-

Immediately measure the luminescence using a luminometer.

-

A decrease in luminescence in closantel-treated cells compared to the control indicates a reduction in intracellular ATP levels.

Measurement of Oxygen Consumption Rate (OCR) using Extracellular Flux Analysis

Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) measures the rate of change of oxygen concentration in a transiently sealed microchamber containing cultured cells or isolated mitochondria. This provides a real-time measurement of the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration. Uncouplers like closantel are expected to increase the basal OCR.

Materials:

-

Extracellular flux analyzer and associated consumables (e.g., cell culture microplates, sensor cartridges)

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Oligomycin (B223565) (ATP synthase inhibitor)

-

FCCP (a known uncoupler, for positive control)

-

Rotenone/antimycin A (Complex I and III inhibitors)

Procedure (Seahorse XF Cell Mito Stress Test):

-

Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

-

On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.

-

Hydrate the sensor cartridge with XF Calibrant.

-

Load the injection ports of the sensor cartridge with closantel, oligomycin, FCCP, and rotenone/antimycin A at desired concentrations.

-

Place the cell plate and the sensor cartridge into the extracellular flux analyzer.

-

The instrument will measure the basal OCR, followed by sequential injections of the compounds and subsequent OCR measurements.

-

Closantel, as an uncoupler, is expected to cause an increase in the basal OCR. The subsequent injection of oligomycin will have a minimal effect on the already uncoupled respiration. FCCP injection will reveal the maximal respiratory capacity, and rotenone/antimycin A will inhibit mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.

Logical Relationship of Uncoupling Effects

Caption: The cascade of events following closantel administration, leading to parasite death.

Conclusion

This compound's efficacy as an anthelmintic is intrinsically linked to its potent activity as an uncoupler of oxidative phosphorylation. By acting as a protonophore, it disrupts the delicate balance of mitochondrial bioenergetics, leading to a catastrophic energy deficit in susceptible parasites. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of closantel and the development of novel compounds targeting parasite metabolism. A thorough understanding of its mechanism of action is crucial for optimizing its therapeutic use, managing the emergence of resistance, and exploring its potential in other therapeutic areas.

References

- 1. Commentary: Closantel – A lesser-known evil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Closantel toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Closantel; a veterinary drug with potential severe morbidity in humans | springermedizin.de [springermedizin.de]

- 4. Efficacy of closantel against benzimidazole resistant Haemonchus contortus infection in sheep [arccjournals.com]

- 5. First report of closantel treatment failure against Fasciola hepatica in cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of closantel treatment on the ultrastructure of Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative in vitro effects of closantel and selected beta-ketoamide anthelmintics on a gastrointestinal nematode and vertebrate liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy of closantel against Fasciola hepatica in Korean native goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The metabolism and fate of closantel (Flukiver) in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative pharmacokinetic disposition of closantel in sheep and goats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Closantel on Parasite Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Closantel (B1026), a salicylanilide (B1680751) anthelmintic, is a potent uncoupler of oxidative phosphorylation in parasite mitochondria. This disruption of the mitochondrial proton gradient leads to a cascade of events culminating in ATP depletion and parasite death. This technical guide provides an in-depth overview of the in vitro effects of closantel on parasite mitochondrial function, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Closantel's primary mechanism of action is the disruption of the electrochemical gradient across the inner mitochondrial membrane. As a lipophilic weak acid, it acts as a protonophore, shuttling protons from the intermembrane space back into the mitochondrial matrix. This bypass of ATP synthase dissipates the proton motive force required for ATP synthesis, effectively uncoupling electron transport from oxidative phosphorylation. The continued, futile pumping of protons by the electron transport chain leads to an increased oxygen consumption rate without a corresponding increase in ATP production, ultimately resulting in a severe energy deficit for the parasite.[1][2]

Quantitative Analysis of Closantel's In Vitro Efficacy

The following tables summarize the key quantitative data from in vitro studies on the effects of closantel on mitochondrial function.

| Parameter | Organism/System | Concentration/Value | Reference |

| IC50 for Respiratory Control Index Inhibition | Isolated Rat Liver Mitochondria | 0.9 µM | [1] |

| ATP Level Reduction | Chang Liver Cells (vertebrate cell line) | ≥ 1 µM | [1] |

| LD50 (Lethal Dose, 50%) | Fasciola hepatica eggs | 0.12 mM |

Experimental Protocols

This section details the methodologies for key in vitro experiments to assess the impact of closantel on parasite mitochondrial function.

Isolation of Functional Parasite Mitochondria

Objective: To obtain a purified and functionally active mitochondrial fraction from parasite tissue for subsequent bioenergetic assays. This protocol is adapted from methods used for isolating mitochondria from mammalian tissues and can be optimized for specific parasite species like Fasciola hepatica or Haemonchus contortus.

Materials:

-

Fresh or cryopreserved parasite tissue

-

Mitochondria Isolation Buffer (MIB): 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Bradford or BCA protein assay kit

Procedure:

-

Weigh the parasite tissue and wash it with ice-cold MIB to remove any contaminants.

-

Mince the tissue into small pieces and resuspend in 10 volumes of ice-cold MIB.

-

Homogenize the tissue suspension using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes), followed by a tight-fitting pestle (10-15 strokes) on ice.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently wash the mitochondrial pellet with MIB.

-

Repeat the centrifugation at 10,000 x g for 15 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of MIB.

-

Determine the protein concentration of the mitochondrial suspension using a standard protein assay.

Measurement of Oxygen Consumption and Respiratory Control Index (RCI)

Objective: To determine the effect of closantel on the rate of oxygen consumption and the degree of coupling between respiration and phosphorylation in isolated parasite mitochondria.

Materials:

-

Isolated parasite mitochondria

-

Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 0.3% (w/v) BSA, pH 7.2

-

Respiratory substrates (e.g., glutamate (B1630785), malate, succinate)

-

ADP

-

Closantel stock solution (in DMSO or ethanol)

-

Oxygen electrode system (e.g., Clark-type electrode or Seahorse XF Analyzer)

Procedure:

-

Calibrate the oxygen electrode system according to the manufacturer's instructions.

-

Add respiration buffer to the reaction chamber and allow it to equilibrate to the desired temperature (typically 25-30°C).

-

Add a known amount of isolated parasite mitochondria (e.g., 0.5-1 mg of protein) to the chamber.

-

Record the basal rate of oxygen consumption (State 2 respiration) after the addition of a respiratory substrate (e.g., 5 mM glutamate + 5 mM malate).

-

Initiate ATP synthesis by adding a known amount of ADP (e.g., 100-200 µM) and record the increased rate of oxygen consumption (State 3 respiration).

-

After the ADP is phosphorylated to ATP, the respiration rate will return to a slower rate (State 4 respiration).

-

The Respiratory Control Index (RCI) is calculated as the ratio of the State 3 to the State 4 respiration rate.

-

To test the effect of closantel, add various concentrations of the drug to the chamber before the addition of ADP and measure the resulting changes in State 3 and State 4 respiration, and the RCI. An uncoupler like closantel will stimulate State 4 respiration and decrease the RCI.

Quantification of ATP Levels

Objective: To measure the intracellular ATP concentration in whole parasites or isolated mitochondria following in vitro exposure to closantel.

Materials:

-

Intact parasites or isolated mitochondria

-

Culture medium or appropriate buffer

-

Closantel stock solution

-

ATP bioluminescence assay kit (e.g., Luciferin (B1168401)/Luciferase-based)

-

Luminometer

Procedure:

-

Incubate intact parasites or isolated mitochondria in a suitable medium or buffer with varying concentrations of closantel for a defined period.

-

At the end of the incubation, lyse the parasites or mitochondria to release the intracellular ATP, following the protocol of the chosen ATP assay kit.

-

Add the luciferase-luciferin reagent to the lysate. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.

-

Measure the light emission using a luminometer.

-

The amount of light produced is directly proportional to the ATP concentration.

-

Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.

-

Express the results as a percentage of the ATP levels in untreated control samples.

Assessment of Mitochondrial Ultrastructure by Transmission Electron Microscopy (TEM)

Objective: To visualize the morphological changes in parasite mitochondria after in vitro treatment with closantel.

Materials:

-

Intact parasites

-

Culture medium

-

Closantel stock solution

-

Fixatives: Glutaraldehyde (B144438), osmium tetroxide

-

Dehydration agents: Ethanol (B145695) series

-

Embedding resin: Epon or similar

-

Uranyl acetate (B1210297) and lead citrate (B86180) for staining

-

Transmission Electron Microscope

Procedure:

-

Incubate parasites in culture medium with a specific concentration of closantel for a predetermined time.

-

Fix the parasites in a primary fixative solution (e.g., 2.5% glutaraldehyde in a suitable buffer) for several hours at 4°C.

-

Wash the samples in buffer and post-fix with a secondary fixative (e.g., 1% osmium tetroxide).

-

Dehydrate the samples through a graded series of ethanol concentrations.

-

Infiltrate and embed the samples in an appropriate resin.

-

Polymerize the resin blocks at an elevated temperature.

-

Cut ultra-thin sections (60-90 nm) from the resin blocks using an ultramicrotome.

-

Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

-

Examine the sections using a transmission electron microscope, focusing on the morphology of the mitochondria. Look for changes such as swelling, loss of cristae, and changes in the electron density of the matrix.[3] In Fasciola hepatica, closantel treatment has been observed to cause mitochondria to become swollen and electron-lucent.[3]

Visualizations

Mechanism of Action: Closantel as a Protonophore

Caption: Closantel acts as a protonophore, disrupting the proton gradient.

Experimental Workflow: Assessing Mitochondrial Oxygen Consumption

Caption: Steps to measure the effect of closantel on mitochondrial respiration.

Logical Relationship: Impact of Closantel on Mitochondrial Function

Caption: The cascade of events initiated by closantel in parasite mitochondria.

References

- 1. Comparative in vitro effects of closantel and selected beta-ketoamide anthelmintics on a gastrointestinal nematode and vertebrate liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of the hydrogen ionophore closantel upon the pharmacology and ultrastructure of the adult liver fluke Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Closantel Sodium Dihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Closantel (B1026) sodium dihydrate is a salicylanilide (B1680751) anthelmintic agent with potent activity against a range of trematodes, nematodes, and arthropods. A thorough understanding of its physicochemical properties is fundamental for research, formulation development, and ensuring the quality and efficacy of veterinary medicinal products. This technical guide provides a comprehensive overview of the core physicochemical properties of closantel sodium dihydrate, complete with detailed experimental protocols and visual representations of its mechanism of action.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are critical for predicting its behavior in biological systems and for the design of appropriate analytical methodologies.

| Property | Value | Reference(s) |

| Chemical Name | N-[5-Chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide sodium salt dihydrate | [1] |

| Molecular Formula | C₂₂H₁₃Cl₂I₂N₂NaO₂ · 2H₂O | [1] |

| Molecular Weight | 721.1 g/mol | [2] |

| Appearance | A yellow or pale yellow, crystalline powder. It is slightly hygroscopic. | [1] |

| Solubility | Very slightly soluble in water, freely soluble in ethanol (B145695) (96%), and soluble in methanol. Insoluble in acetone (B3395972) and dimethylformamide. | [1] |

| Melting Point | >230°C (with decomposition) | |

| Polymorphism | Exhibits polymorphism. | [1] |

| Water Content | 4.8% to 5.8% | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are essential for reproducible research and quality control.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various solvents.

Methodology:

-

Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, methanol) in a sealed, conical flask.

-

Agitate the flasks at a constant, controlled temperature (e.g., 25°C or 37°C) using a mechanical shaker for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm membrane filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

-

Express the solubility in terms of mg/mL or mol/L.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of this compound.

Methodology:

-

Finely powder a small amount of the dried this compound sample.

-

Pack the powdered sample into a capillary tube to a height of approximately 3 mm.[5]

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a controlled rate (e.g., 1-2°C per minute) when approaching the expected melting point.[6]

-

Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.[6]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

-

Calibrate a pH meter using standard buffer solutions.[7]

-

Accurately weigh and dissolve a sample of this compound in a suitable solvent mixture (e.g., water-ethanol) to a known concentration.[7]

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.[7]

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH of the solution against the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point or by calculating the first derivative of the titration curve to identify the inflection point.[8]

Infrared (IR) Spectroscopy for Identification

Objective: To confirm the identity of this compound.

Methodology:

-

Prepare a sample for analysis by creating a dispersion of the solid in potassium bromide (KBr) and pressing it into a thin disc.[1]

-

Record the infrared spectrum of the sample over a suitable wavelength range (e.g., 4000-400 cm⁻¹).

-

Compare the obtained spectrum with a reference spectrum of this compound. The positions and relative intensities of the absorption bands should be concordant.[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

Objective: To determine the purity of this compound and quantify any related substances.

Methodology (as per European Pharmacopoeia): [1]

-

Mobile Phase A: Dissolve 4 g of potassium dihydrogen phosphate (B84403) in 1000 mL of water for chromatography and adjust to pH 4.0 with phosphoric acid.

-

Mobile Phase B: A mixture of Mobile Phase A and acetonitrile (B52724) (25:75 V/V).

-

Column: A suitable C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Flow Rate: 1.5 mL/min.

-

Detection: UV spectrophotometer at 240 nm.

-

Injection Volume: 10 µl.

-

Procedure: Prepare a test solution of the substance to be examined in methanol. Prepare reference solutions of this compound and any known impurities. Inject the solutions and record the chromatograms. The purity is determined by comparing the peak area of closantel with the total area of all peaks, and related substances are quantified against the reference solutions.

Mechanism of Action and Signaling Pathway

Closantel's primary mechanism of action involves the uncoupling of oxidative phosphorylation in the mitochondria of parasites. This disruption of the proton gradient across the inner mitochondrial membrane inhibits the synthesis of ATP, the primary energy currency of the cell, leading to paralysis and death of the parasite.

Caption: Mechanism of action of Closantel as an uncoupler of oxidative phosphorylation.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the determination of purity and related substances in a sample of this compound using HPLC.

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

The physicochemical properties of this compound are integral to its development, formulation, and quality control. This guide provides a foundational understanding of these properties and the experimental methodologies required for their assessment. For researchers and drug development professionals, adherence to standardized protocols, such as those outlined in the European Pharmacopoeia, is crucial for ensuring the consistency and reliability of data. The provided diagrams offer a visual aid to understanding the compound's mechanism of action and analytical workflows.

References

- 1. uspbpep.com [uspbpep.com]

- 2. This compound | C22H17Cl2I2N2NaO4 | CID 91886168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eurotradesl.com [eurotradesl.com]

- 4. journalcsij.com [journalcsij.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

Solubility Profile of Closantel Sodium Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of closantel (B1026) sodium dihydrate in a range of common laboratory solvents. The information is compiled to support research, formulation development, and analytical method design involving this potent anthelmintic agent.

Core Topic: Solubility of Closantel Sodium Dihydrate

This compound is a salicylanilide (B1680751) anthelmintic used in veterinary medicine. Its efficacy is influenced by its formulation and, consequently, its solubility characteristics. Understanding its solubility in various solvents is critical for developing stable, bioavailable drug products and for designing accurate analytical methods.

Quantitative Solubility Data

The solubility of this compound has been reported in several key laboratory solvents. The following table summarizes the available quantitative and qualitative data. It is important to note that specific experimental conditions, such as temperature, were not always provided in the source literature for the quantitative data. Standard laboratory conditions (approximately 20-25°C) can be generally assumed unless otherwise specified.

| Solvent | Solubility (Quantitative) | Solubility (Qualitative) |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[1] | - |

| 100 mg/mL | - | |

| Dimethylformamide (DMF) | ~20 mg/mL[1] | Freely Soluble |

| Ethanol (96%) | 100 mg/mL | Freely Soluble[2] |

| Methanol | - | Soluble[2] |

| Water | - | Very Slightly Soluble[2] |

| 1:5 DMSO:PBS (pH 7.2) | ~0.16 mg/mL[1] | Sparingly Soluble in aqueous buffers[1] |

| Acetone | - | Soluble |

Experimental Protocols

Detailed experimental protocols for the determination of this compound solubility are not extensively published in peer-reviewed literature. However, standardized methods for solubility assessment are common practice in pharmaceutical sciences. Below is a general protocol for determining equilibrium solubility, followed by a summary of a typical High-Performance Liquid Chromatography (HPLC) method used for the analysis of closantel, which is essential for quantifying its concentration in solubility studies.

General Equilibrium Solubility Determination Protocol

This protocol outlines a general procedure for determining the equilibrium solubility of a compound like this compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial with a screw cap). The excess solid is necessary to ensure that the solution reaches saturation.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification of Solute Concentration:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature and pH (if applicable) of the determination.

-

High-Performance Liquid Chromatography (HPLC) Method for Quantification

Several HPLC methods have been developed for the analysis of closantel. The following is a representative isocratic RP-HPLC method.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with pH adjusted to 3 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 10:90 v/v).[3]

-

Flow Rate: A typical flow rate is 1.2 mL/min.[3]

-

Detection: UV detection at a wavelength of 333 nm.[3]

-

Injection Volume: A standard injection volume is 10 µL.

-

Quantification: A calibration curve is constructed by injecting standard solutions of this compound of known concentrations. The concentration of the analyte in the test samples is then determined by interpolation from this curve.

Visualizations

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Closantel's primary mechanism of anthelmintic action is the uncoupling of oxidative phosphorylation in the parasite's mitochondria.[4] This process disrupts the synthesis of ATP, the main energy currency of the cell, leading to paralysis and death of the parasite. The following diagram illustrates this mechanism.

Caption: Closantel acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane.

Experimental Workflow: HPLC Analysis of Closantel

The following diagram outlines a typical workflow for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Caption: A typical workflow for the quantitative analysis of closantel using RP-HPLC with UV detection.

References

Early Research on the Anthelmintic Properties of Closantel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Closantel (B1026), a salicylanilide (B1680751) anthelmintic, emerged in the late 1970s and early 1980s as a significant advancement in the control of parasitic infections in livestock, particularly against liver flukes and blood-feeding nematodes.[1] Its novel mode of action and favorable pharmacokinetic profile distinguished it from other anthelmintics of the era. This technical guide provides an in-depth overview of the foundational research that established the anthelmintic properties of closantel, focusing on its mechanism of action, efficacy, and pharmacokinetic characteristics as understood during its early development.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Early investigations into the biochemical effects of closantel identified its primary mechanism of action as the uncoupling of oxidative phosphorylation in parasite mitochondria.[2][3] As a protonophore, closantel disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of adenosine (B11128) triphosphate (ATP).[2] This disruption leads to a rapid depletion of the parasite's energy reserves, causing paralysis and death.[2]

Morphological and biochemical studies on Fasciola hepatica treated with closantel revealed ultrastructural changes in the mitochondria of the parasite's absorptive tissues, such as the intestine and tegument.[4] In vitro studies demonstrated that closantel inhibits mitochondrial phosphorylation in F. hepatica and uncouples oxidative phosphorylation from electron transport in rat liver mitochondria.[4]

Pharmacokinetic Profile

Early pharmacokinetic studies in sheep and cattle were crucial in defining the optimal administration routes and dosage regimens for closantel. These studies, often utilizing 14C-labelled closantel, revealed its high bioavailability, strong binding to plasma proteins, and long elimination half-life.

Experimental Protocol: Pharmacokinetic Study in Sheep

A representative experimental design from early studies is outlined below:

-

Animal Model: Two groups of sheep.

-

Drug Administration:

-

Group 1: A single oral dose of 10 mg/kg body weight of 14C-closantel.

-

Group 2: A single intramuscular dose of 5 mg/kg body weight of 14C-closantel.

-

-

Sample Collection: Blood, urine, and fecal samples were collected at predetermined intervals.

-

Analysis: High-Performance Liquid Chromatography (HPLC) was used to determine the concentrations of closantel and its metabolites in the collected samples.[4]

Quantitative Pharmacokinetic Data in Sheep and Cattle

The following table summarizes key pharmacokinetic parameters of closantel in sheep and cattle from early research.

| Parameter | Sheep | Cattle | Reference |

| Oral Dose | 10 mg/kg | - | [5] |

| Parenteral Dose | 5 mg/kg | 5 mg/kg | [4][5] |

| Time to Peak Plasma Level (Tmax) | 8 - 48 hours | 2 - 4 days | [4][5] |

| Peak Plasma Level (Cmax) | 45 - 55 µg/mL | ~45 µg/mL | [4][5] |

| Elimination Half-life | 2 - 3 weeks | - | [5] |

| Plasma Protein Binding | >99% (to albumin) | - | [5] |

| Excretion | ~90% in feces, ~0.5% in urine | - | [4] |

| Metabolism | Poorly metabolized; mainly to 3- and 5-monoiodoclosantel | - | [4] |

Anthelmintic Efficacy

Early clinical and experimental trials demonstrated the high efficacy of closantel against a range of important parasites in livestock.

Efficacy Against Fasciola hepatica (Liver Fluke)

Closantel proved to be highly effective against both mature and immature stages of Fasciola hepatica.

Experimental Protocol: Efficacy Against Induced F. hepatica Infection in Calves

-

Animal Model: Parasite-free calves.

-

Infection: Calves were artificially infected with F. hepatica metacercariae.

-

Treatment Groups:

-

Treatment Group: Administered a combination of ivermectin (200 µg/kg) and closantel (5 mg/kg) via injection at a specific time post-infection (e.g., 9 or 12 weeks).

-

Control Group: Remained untreated.

-

-

Efficacy Assessment: Calves were euthanized at a set time post-treatment, and the number of flukes in the liver was counted. Efficacy was calculated by comparing the fluke counts in the treated and control groups.[6]

Quantitative Efficacy Data Against F. hepatica and Other Parasites

| Parasite Species | Host | Dose and Route | Efficacy | Reference |

| Fasciola hepatica (9-week-old) | Cattle | 5 mg/kg injection | 94.5% - 99.2% | [6] |

| Fasciola hepatica (12-week-old) | Cattle | 5 mg/kg injection | 98.4% - 99.5% | [6] |

| Haemonchus contortus | Sheep | - | Significant reduction | [7] |

| Ostertagia ostertagi | Cattle | 5 mg/kg injection | 100% | [6] |

| Cooperia oncophora | Cattle | 5 mg/kg injection | 84.9% - 99.4% | [6] |

| Ancylostoma caninum (adult) | Dogs | 7.5 mg/kg injection | 99% | [8] |

| Ancylostoma caninum (adult) | Dogs | 10 mg/kg injection | 98% | [8] |

Early Observations on Resistance

While closantel was highly effective, early reports of resistance, particularly in Haemonchus contortus, emerged, highlighting the importance of responsible anthelmintic use. Reports from South Africa and Australia in the 1980s documented cases of closantel resistance in this nematode species in sheep.[9]

Conclusion

The early research on closantel laid a robust foundation for its long-standing use in veterinary medicine. The elucidation of its unique mechanism of action, the characterization of its pharmacokinetic properties, and the demonstration of its high efficacy against key parasites were pivotal achievements. This foundational knowledge not only established closantel as a valuable tool for parasite control but also continues to inform strategies for its sustainable use and the development of new anthelmintic agents.

References

- 1. parasitipedia.net [parasitipedia.net]

- 2. nbinno.com [nbinno.com]

- 3. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. 695. Closantel (WHO Food Additives Series 27) [inchem.org]

- 5. The metabolism and fate of closantel (Flukiver) in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.wur.nl [research.wur.nl]

- 7. Prolonged anthelmintic effect of closantel and disophenol against a thiabendazole selected resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anthelmintic activity of closantel against Ancylostoma caninum in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Impact of Closantel Sodium Dihydrate on ATP Synthesis in Nematodes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Closantel (B1026), a salicylanilide (B1680751) anthelmintic, is a potent disruptor of energy metabolism in parasitic nematodes, particularly hematophagous species such as Haemonchus contortus. Its primary mechanism of action is the uncoupling of oxidative phosphorylation in the mitochondria of the parasite. This process dissipates the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. The resulting depletion of ATP leads to a rapid cessation of vital cellular functions, causing paralysis and eventual death of the nematode. This technical guide provides a detailed overview of the impact of closantel sodium dihydrate on ATP synthesis in nematodes, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the underlying molecular pathways.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Closantel acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase enzyme complex.[1][2] This uncoupling of electron transport from ATP synthesis leads to an uncontrolled flow of protons, dissipating the electrochemical gradient necessary for ATP production.[3][4] While the electron transport chain continues to function, and may even accelerate, the energy released is dissipated as heat instead of being harnessed for ATP synthesis.[3] This leads to a dramatic decrease in intracellular ATP levels, ultimately causing metabolic collapse and death of the parasite.[1][5]